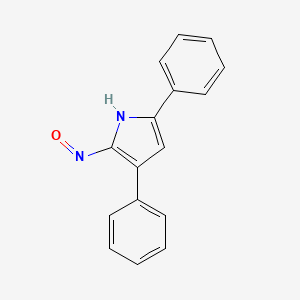
4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- is a heterocyclic compound that belongs to the class of thioxopyrimidines These compounds are characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon fragment to form the six-membered pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon fragment with a two-carbon fragment. Additionally, [5+1] cyclization processes and domino reactions have been employed to synthesize this compound .
Industrial Production Methods: Industrial production of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- often involves the use of high-throughput synthesis techniques. These methods allow for the efficient and scalable production of the compound, making it suitable for various applications. The use of automated synthesis platforms and continuous flow reactors has further enhanced the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the pyrimidine ring, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of solvents such as methanol, ethanol, and dichloromethane .
Major Products Formed: The major products formed from the reactions of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions often result in the formation of various functionalized pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has shown promise as a tumor necrosis factor-alpha antagonist, making it a potential candidate for the treatment of inflammatory diseases and cancer . In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Additionally, its unique chemical properties make it suitable for use in materials science, where it can be incorporated into polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- involves its interaction with specific molecular targets and pathways. As a tumor necrosis factor-alpha antagonist, it binds to the tumor necrosis factor receptor-1, inhibiting the binding of tumor necrosis factor-alpha and preventing the activation of downstream signaling pathways. This inhibition reduces inflammation and cell proliferation, making it a potential therapeutic agent for inflammatory diseases and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- include other thioxopyrimidines and their analogs. Examples include 5-arylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-diones and 3-thioxo-2,3-dihydro-1H-imidazo[1,5-a]indol-1-ones .
Uniqueness: The uniqueness of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the sulfur atom and the specific substitution pattern on the pyrimidine ring contribute to its unique properties, making it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
137914-21-7 |
|---|---|
Molekularformel |
C9H14N2O2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
1,3-diethyl-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-10-7(12)6(3)8(13)11(5-2)9(10)14/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
DRMHWRVUMCHVNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)


![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)



![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)


![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)
